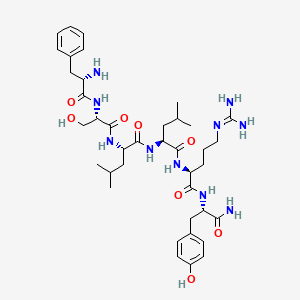

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FSLLRY-NH2 is a selective peptide antagonist of the protease-activated receptor 2 (PAR2) . It has been shown to reverse taxol-induced mechanical allodynia, heat hyperalgesia, and PKC activation in ICR mice. It also blocks ERK activation and collagen production in isolated cardiac fibroblasts, reduces symptoms in a mouse model of dermatophyte-associated itch, and inhibits C. albicans induced inflammation in oral mucosal cells in vitro .

Molecular Structure Analysis

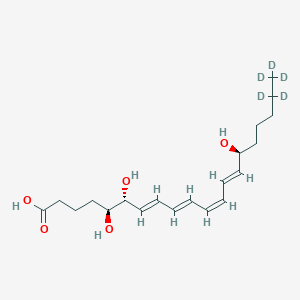

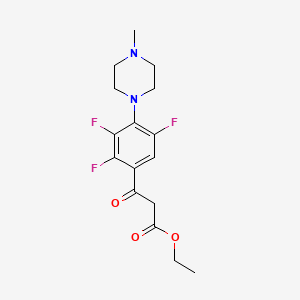

The molecular weight of FSLLRY-NH2 is 796.97 and its formula is C39H60N10O8 . The sequence of FSLLRY-NH2 is FSLLRY, with a modification of Tyr-6 = C-terminal amide .Physical and Chemical Properties Analysis

FSLLRY-NH2 is a solid substance with a white to off-white color . It is soluble to 1 mg/ml in water .Scientific Research Applications

Neurological Outcomes After Cardiac Arrest : FSLLRY-NH2, a protease-activated receptor 2 (PAR2) inhibitor, has been found to improve neurological outcomes and reduce hippocampal neuronal degeneration in rats after asphyxial cardiac arrest-induced global cerebral ischemia (Ocak, Eser Ocak, Huang, & Zhang, 2019).

Analgesic Effects in Bone Cancer Pain : In a study on a rat model of bone cancer pain, FSLLRY-NH2 combined with morphine showed potent analgesic effects. This suggests the peptide could be used in new strategies for treating bone cancer pain (Bao, Hou, Yang, Kong, Du, Zheng, Gao, & Hua, 2014).

Inhibition of PAR-2 in Cervical Cancer : FSLLRY-NH2 has demonstrated the ability to inhibit proliferation and induce apoptosis in cervical cancer by interfering with signal transducer and activator of transcription-3 (STAT-3) signaling (Shanshan, Lan, Xia, Huang, Meifang, & Ling, 2019).

Role in Aspergillus Fumigatus Infection : In a study on mice, FSLLRY-NH2 was used to explore the role of PAR-2 in corneas infected by Aspergillus fumigatus. The results indicated that the peptide reduced disease response, polymorphonuclear neutrophilic leukocyte infiltration, and proinflammatory cytokine expression (Niu, Zhao, Li, Lin, Jiang, Che, Zhang, & Xu, 2018).

Exacerbation of Glomerular Injury in Lupus-Prone Mice : Interestingly, in a study on lupus-prone mice, treatment with FSLLRY-NH2 led to increased glomerular mesangial proliferation and other markers of kidney injury. This suggests that in certain contexts, inhibition of PAR2 may worsen inflammation (Itto, Oe, Imaruoka, Sato, Sekimoto, Yamakage, Kumakura, Sato, Ito, & Takahashi, 2019).

Mechanism of Action

- PAR2 (Proteinase-Activated Receptor 2) : PAR2 is a G protein-coupled receptor (GPCR) associated with inflammation, metabolism, and disease. It is localized in the gastrointestinal tract, respiratory system, and kidney tubules .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Fsllry-NH2 interacts with PAR2, a G protein-coupled receptor associated with inflammation, metabolism, and disease . By inhibiting PAR2, Fsllry-NH2 can modulate various biochemical reactions involving this receptor .

Cellular Effects

Fsllry-NH2 has been shown to have significant effects on various types of cells. For instance, it can inhibit agonist-induced cardiocyte remodeling and production of cytokines by endothelial cells . In HepG2 cells, Fsllry-NH2 reduces the level of pro-inflammatory genes induced by hydrogen peroxide .

Molecular Mechanism

Fsllry-NH2 exerts its effects at the molecular level by binding to PAR2 and inhibiting its activation . This can lead to changes in gene expression and cellular processes, such as the reduction of pro-inflammatory genes in HepG2 cells .

Temporal Effects in Laboratory Settings

The effects of Fsllry-NH2 can change over time in laboratory settings. For example, in a study on rats, Fsllry-NH2 was administered intranasally at 1 hour post-resuscitation, and it significantly improved neurological outcome and reduced the number of degenerating hippocampal neurons .

Dosage Effects in Animal Models

The effects of Fsllry-NH2 can vary with different dosages in animal models. For instance, in a study on rats, an intravenous administration of 10 μg/kg Fsllry-NH2 increased the micturition interval .

Metabolic Pathways

Fsllry-NH2 is involved in the PAR2 signaling pathway . By inhibiting PAR2, it can affect various metabolic processes associated with this receptor .

Transport and Distribution

Given its role as a PAR2 inhibitor, it is likely to be distributed wherever PAR2 is expressed, such as in the GI tract, the respiratory system, and the kidney tubules .

Subcellular Localization

As a PAR2 inhibitor, it is likely to be localized wherever PAR2 is found within the cell .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSCNWHRNILNRJ-JNRWAQIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N10O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of FSLLRY-NH2?

A1: FSLLRY-NH2 acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2) [, , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does FSLLRY-NH2 interact with PAR2?

A2: FSLLRY-NH2 binds to PAR2 and blocks the binding site of its natural agonists, such as tryptase and trypsin, thereby preventing receptor activation [, , , , , , , , , ]. This prevents the downstream signaling cascade associated with PAR2 activation.

Q3: What are the downstream effects of PAR2 antagonism by FSLLRY-NH2?

A3: Blocking PAR2 with FSLLRY-NH2 leads to various downstream effects, including:

- Reduced inflammation: FSLLRY-NH2 decreases the expression and release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and MIP-2 [, , , , , , ].

- Reduced pain: FSLLRY-NH2 alleviates neuropathic pain [], bone cancer pain [, , ], and visceral hypersensitivity [, ] by interfering with pain signaling pathways involving TRPV1, TRPA1, and PKC/PKA.

- Improved neurological outcome after cardiac arrest: FSLLRY-NH2 administration following cardiac arrest in rats leads to improved neurological function and reduced hippocampal neuronal degeneration, suggesting neuroprotective effects [].

- Modulation of cell proliferation and apoptosis: FSLLRY-NH2 has been shown to inhibit proliferation and induce apoptosis in cervical cancer cells []. It also appears to influence the viability of beta cells in the pancreas [].

- Effects on tissue remodeling: In a mouse model of allergic rhinitis, FSLLRY-NH2 was found to downregulate the expression of tight junction proteins ZO-1 and Claudin-1, suggesting a potential role in modulating epithelial barrier function [].

Q4: What signaling pathways are associated with PAR2 and modulated by FSLLRY-NH2?

A4: FSLLRY-NH2, through PAR2 antagonism, influences several signaling pathways:

- ERK1/2 pathway: FSLLRY-NH2 inhibits the phosphorylation of ERK1/2, reducing the expression of pro-inflammatory cytokines [, ].

- PKC/PKA pathway: By blocking PAR2, FSLLRY-NH2 reduces the activity of PKCε and PKA, which are involved in pain signaling and inflammation [].

- TRP channel activation: FSLLRY-NH2 attenuates the activity of TRPA1, a sensory ion channel involved in pain signaling, and potentially other TRP channels like TRPV1 and TRPV4 [, , , , ].

Q5: What is the molecular formula and weight of FSLLRY-NH2?

A5: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of FSLLRY-NH2. Further investigation in chemical databases or publications focusing on its synthesis and characterization would be needed.

Q6: Is there any information regarding spectroscopic data for FSLLRY-NH2?

A6: The provided research abstracts do not offer details on spectroscopic data for FSLLRY-NH2. Consult specialized chemical databases or literature for this information.

Q7: What is known about the stability and material compatibility of FSLLRY-NH2?

A7: The provided abstracts do not elaborate on the stability or material compatibility of FSLLRY-NH2.

Q8: How do structural modifications of FSLLRY-NH2 impact its activity and selectivity?

A8: The research primarily focuses on FSLLRY-NH2 as a representative PAR2 antagonist. Specific studies exploring the structure-activity relationship (SAR) of FSLLRY-NH2 analogs are not included in the provided abstracts.

Q9: Are there any studies on the stability and formulation of FSLLRY-NH2?

A9: Information about the stability and formulation of FSLLRY-NH2 is absent from the provided research abstracts.

Q10: What is known about the pharmacokinetics (PK) of FSLLRY-NH2?

A10: The provided abstracts do not discuss the absorption, distribution, metabolism, and excretion (ADME) properties of FSLLRY-NH2. Further research specifically focusing on its PK profile is needed.

Q11: What is the evidence for the efficacy of FSLLRY-NH2 in vitro and in vivo?

A11: Numerous studies demonstrate the efficacy of FSLLRY-NH2 in various in vitro and in vivo models:

- In vitro: FSLLRY-NH2 inhibits the release of pro-inflammatory cytokines from human bronchial epithelial cells [], reduces tryptase-induced intestinal epithelial cell injury [], and inhibits apoptosis in cervical cancer cells [].

- In vivo: FSLLRY-NH2 alleviates pain in models of bone cancer [, , ], visceral hypersensitivity [, ], and reduces bladder hyperactivity []. It also shows neuroprotective effects following cardiac arrest in rats [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)